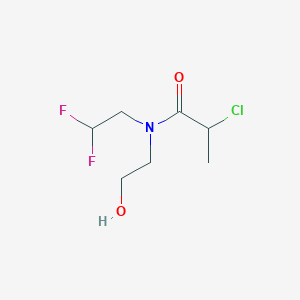![molecular formula C14H17N3O4 B6635188 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid, also known as TFI-IA, is a synthetic small molecule that has been widely used in scientific research due to its unique chemical structure and properties. TFI-IA is a potent inhibitor of the transcription factor II-I (TFII-I), which plays a critical role in the regulation of gene expression.
作用机制
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid inhibits the DNA-binding activity of TFII-I by binding to its C-terminal domain, which contains the DNA-binding domain. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also disrupts the interaction between TFII-I and other proteins, such as the histone acetyltransferase p300/CBP and the chromatin remodeling complex SWI/SNF. This leads to the downregulation of target genes that are regulated by TFII-I and its interacting partners.
Biochemical and Physiological Effects:
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid inhibits the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also enhances the antitumor activity of chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to modulate the immune response by regulating the expression of cytokines and chemokines. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also plays a role in neuronal development by regulating the expression of genes involved in synaptic plasticity and neuronal differentiation.
实验室实验的优点和局限性
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is also highly specific for TFII-I and does not affect other transcription factors or signaling pathways. However, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has some limitations as well. It has a relatively low solubility in water and requires the use of organic solvents for in vitro experiments. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also has a short half-life in vivo and requires frequent dosing to maintain its efficacy.
未来方向
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has great potential for future research in various fields, including cancer, immunology, and neuroscience. Some possible future directions for 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid research include:
1. Development of more potent and selective TFII-I inhibitors based on the 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid scaffold.
2. Investigation of the role of TFII-I in other biological processes, such as stem cell differentiation and aging.
3. Evaluation of the therapeutic potential of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid in animal models of cancer and autoimmune diseases.
4. Exploration of the mechanism of action of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid and its interaction with other proteins involved in transcriptional regulation.
5. Development of new drug delivery systems for 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid to improve its pharmacokinetic properties.
In conclusion, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is a promising research tool that has been widely used to study the role of TFII-I in various biological processes. Its unique chemical structure and properties make it a valuable tool for investigating the mechanism of transcriptional regulation and developing new therapeutic strategies for cancer and other diseases.
合成方法
The synthesis of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid involves several steps, including the protection of the imidazole ring, the alkylation of the protected imidazole with 2-bromoethylamine, and the deprotection of the imidazole ring. The final product is obtained by coupling the protected imidazole with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The overall yield of the synthesis is around 15-20%.
科学研究应用
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been extensively used in scientific research as a tool to study the role of TFII-I in various biological processes. TFII-I is a multifunctional protein that regulates gene expression by interacting with other transcription factors and chromatin-modifying enzymes. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to inhibit the DNA-binding activity of TFII-I and disrupt its interaction with other proteins, leading to the downregulation of target genes. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been used to study the role of TFII-I in cancer, immune response, and neuronal development.
属性
IUPAC Name |
1-[2-[(2,4,5-trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-9(2)21-10(3)12(8)13(18)15-4-5-17-6-11(14(19)20)16-7-17/h6-7H,4-5H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXOWTAZUXERHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NCCN2C=C(N=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)



![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)

